molecular formula C12H17N5O3 B2804087 7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione CAS No. 333768-88-0

7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione

Cat. No. B2804087
CAS RN: 333768-88-0
M. Wt: 279.3
InChI Key: WFLPBMUFHVXZKV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is a purine derivative that has gained significant attention in scientific research due to its unique chemical structure and diverse applications. This compound is commonly referred to as BHET or 2-HOBA and has been studied extensively for its potential therapeutic benefits in various diseases.

Scientific Research Applications

Enaminone and Quinone Reactivity

Research on enaminones and quinones, such as the study by Kuckländer and Lessel (2000), explores the ambident reactivity of these compounds, which might be relevant in understanding the reactivity and potential applications of complex purine derivatives like the one (Kuckländer & Lessel, 2000).

Derivatives of Dehydroacetic Acid

Research by Novak et al. (2004) on the synthesis and characterization of dehydroacetic acid derivatives could provide insights into the synthesis pathways and structural characterization of similar complex molecules (Novak et al., 2004).

Oxidation and Substitution Reactions

Ueda et al. (2001) investigated the oxidation of 7,8-diaminotheophylline, leading to various derivatives through reactions with alcohols or amines. This study might offer parallels in the synthesis and modification of purine derivatives (Ueda et al., 2001).

Schiff Bases Derived from Diaminopyridine

The synthesis and characterization of unsymmetrical Schiff bases by Opozda et al. (2006) could provide a foundation for understanding how complex purine derivatives might be synthesized and their potential applications in creating new molecular structures (Opozda et al., 2006).

Absolute Configuration Determination

The study by Christian et al. (2012) on the absolute configuration of 7-epiclusianone might offer insights into the techniques used for determining the stereochemistry of complex organic molecules, which is crucial for their potential biological activity and applications (Christian et al., 2012).

properties

IUPAC Name

7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-3-4-6-17-8-9(14-11(17)13-5-7-18)16(2)12(20)15-10(8)19/h3-4,18H,5-7H2,1-2H3,(H,13,14)(H,15,19,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLPBMUFHVXZKV-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-(but-2-en-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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